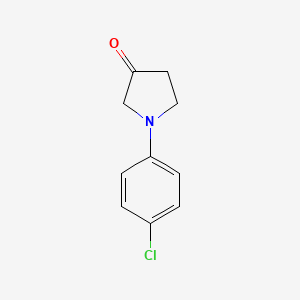

1-(4-Chlorophenyl)pyrrolidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)pyrrolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBNRDDEPBOCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297970 | |

| Record name | 1-(4-Chlorophenyl)-3-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536742-71-9 | |

| Record name | 1-(4-Chlorophenyl)-3-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536742-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Approaches in the Structural Elucidation of 1 4 Chlorophenyl Pyrrolidin 3 One

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern upon ionization. The nominal molecular weight of 1-(4-Chlorophenyl)pyrrolidin-3-one (C₁₀H₁₀ClNO) is approximately 195.65 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecule peak [M+H]⁺ at m/z 196. The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. Based on the structure, likely fragmentations would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for ketones. This could lead to the loss of a CO molecule (28 Da).

Ring Cleavage: The pyrrolidinone ring could undergo fragmentation.

Loss of Chlorophenyl Group: Cleavage of the N-C bond could lead to fragments corresponding to the chlorophenyl moiety or the remaining pyrrolidinone ring. For example, studies on other N-aryl compounds show cleavage that results in ions corresponding to the aryl group. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the characteristic vibrations of functional groups within a molecule, providing a molecular "fingerprint." nih.gov

The IR and Raman spectra of this compound would be dominated by several key vibrational modes.

C=O Stretch: The most intense and characteristic absorption in the IR spectrum would be the carbonyl (C=O) stretch of the five-membered ring ketone, expected in the region of 1740-1760 cm⁻¹.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond would appear in the 1230-1340 cm⁻¹ region. scispace.com

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C ring stretching modes occur in the 1450-1600 cm⁻¹ range. scispace.com

Aliphatic C-H Stretches: The C-H stretching vibrations of the CH₂ groups in the pyrrolidine (B122466) ring are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. scispace.com

C-Cl Stretch: The C-Cl stretching vibration is expected to give a band in the far-infrared or low-wavenumber Raman region.

To make definitive assignments of all vibrational modes, especially in the complex "fingerprint" region (below 1500 cm⁻¹), experimental spectra are often compared with theoretically predicted spectra. uantwerpen.be Computational methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are widely used to calculate the optimized geometry and harmonic vibrational frequencies of molecules. scispace.comurfu.ru

These calculations provide a full set of theoretical vibrational modes. By calculating the Potential Energy Distribution (PED), each theoretical mode can be assigned to specific bond stretches, bends, or torsions within the molecule. This theoretical data allows for a much more detailed and accurate interpretation of the experimental IR and Raman spectra than is possible by simple group frequency correlations alone. nih.gov Such methods have been successfully applied to the detailed vibrational analysis of related heterocyclic and chlorophenyl-containing compounds. scispace.comuantwerpen.be

X-ray Crystallography for Solid-State Structure Determination

This section would have delved into the precise three-dimensional arrangement of atoms in the crystalline form of the compound.

Conformational Analysis in the Crystalline State

Based on the X-ray diffraction data, this subsection would have explored the specific spatial orientation (conformation) of the pyrrolidinone ring and the orientation of the 4-chlorophenyl substituent relative to the heterocyclic ring.

Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.orgnih.govkayseri.edu.trresearchgate.net This analysis helps in understanding how molecules are packed and what forces, such as hydrogen bonds or van der Waals interactions, hold the crystal together. nih.govnih.gov For compounds containing a chlorophenyl group, interactions involving the chlorine atom are of particular interest. iucr.orgkayseri.edu.trresearchgate.net Without the crystal structure data, a Hirshfeld surface analysis cannot be performed.

Chiroptical Spectroscopy (e.g., VCD) for Absolute Configuration Determination

For chiral molecules, determining the absolute configuration is crucial. Vibrational Circular Dichroism (VCD) is a powerful technique for this purpose, as it measures the differential absorption of left and right circularly polarized infrared light. wikipedia.orgnih.govrsc.orgscispace.com The experimental VCD spectrum, when compared with quantum chemical calculations, can unambiguously establish the (R) or (S) configuration of a chiral center. Given that this compound is a chiral compound, VCD would be an ideal method for its stereochemical characterization. However, no VCD studies for this compound have been reported.

Chemical Reactivity and Functionalization Strategies for 1 4 Chlorophenyl Pyrrolidin 3 One and Its Analogues

Functional Group Interconversions on the Pyrrolidinone Ring

The pyrrolidinone ring of 1-(4-chlorophenyl)pyrrolidin-3-one possesses several sites amenable to chemical transformation, including the carbonyl group, the nitrogen atom, and the α and β positions relative to the carbonyl. These sites provide opportunities for a wide range of functional group interconversions.

Reactions at the Carbonyl Group (C=O)

The carbonyl group at the C3 position is a primary site for nucleophilic addition and related reactions. For instance, reduction of the ketone can yield the corresponding alcohol, (1-(4-chlorophenyl)pyrrolidin-3-yl)methanol. chemable.net This transformation introduces a new chiral center and a hydroxyl group that can be further functionalized.

Another important reaction is the conversion of the carbonyl group to a thiocarbonyl, which can alter the electronic properties and biological activity of the molecule. Additionally, the carbonyl group can participate in condensation reactions with various nucleophiles to form imines, enamines, or related structures, providing a gateway to further structural diversification.

Reactions at the Nitrogen Atom (N1)

The nitrogen atom of the pyrrolidinone ring, while already substituted with a 4-chlorophenyl group, can still undergo certain reactions. Although direct N-alkylation or N-arylation is not typical for this tertiary amine, reactions that modify the existing N-aryl substituent are possible. For example, electrophilic aromatic substitution on the 4-chlorophenyl ring could introduce additional functional groups. masterorganicchemistry.commsu.edu The directing effects of the chloro and the pyrrolidinone substituents would influence the position of substitution on the aromatic ring. masterorganicchemistry.com

Modifications at the α and β Positions to the Carbonyl

The carbon atoms adjacent (α) and further away (β) from the carbonyl group offer additional handles for functionalization. The α-position (C2 and C4) can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups.

For instance, α-halogenation can be achieved, followed by elimination to introduce a double bond or by nucleophilic substitution to introduce other functionalities. Research has shown that α-chloro amides can undergo reductive coupling reactions. acs.org Specifically, a cobalt-catalyzed reductive addition of racemic tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one with 4-methylphenyl isocyanate has been reported. acs.org While this example is on a pyrrolidin-2-one system, similar reactivity could potentially be explored for 3-pyrrolidinone (B1296849) analogues.

The β-position (C5) can also be a site for modification, often through multi-step synthetic sequences or rearrangement reactions.

Derivatization and Analogue Synthesis

Building upon the fundamental reactivity of the pyrrolidinone core, various strategies have been developed to synthesize a wide array of analogues. These strategies often involve the introduction of new substituents or the modification of existing ones to explore the structure-activity relationships of these compounds.

Introduction of Aromatic and Heteroaromatic Substituents

A common strategy in drug discovery is the introduction of diverse aromatic and heteroaromatic moieties to a core scaffold. ontosight.ai In the context of this compound, this can be achieved through several methods. One approach involves the synthesis of the pyrrolidinone ring from precursors already bearing the desired aromatic or heteroaromatic group. For example, a base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one was used to synthesize 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. mdpi.com

Another method involves the functionalization of the pyrrolidinone ring, as described in the previous section, followed by coupling reactions to introduce aromatic or heteroaromatic rings. For example, if a halogen is introduced at the α-position, a palladium-catalyzed cross-coupling reaction could be employed to attach a new aryl or heteroaryl group.

The following table summarizes some examples of pyrrolidinone analogues with different aromatic and heteroaromatic substituents:

| Base Scaffold | Introduced Substituent | Resulting Analogue | Reference |

| Pyrrolidin-3-one | Thiophen-2-yl at C5, Methyl and Phenyl at C2 | 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | mdpi.com |

| Pyrrolidin-2-one | 4-Methylphenyl isocyanate at C3 | Chiral amide with α-quaternary stereocenter | acs.org |

Side Chain Modifications and Elongation Strategies

Modifying and elongating side chains attached to the pyrrolidinone ring is another key strategy for generating diverse analogues. nih.gov This can involve reactions at the functional groups introduced in the initial functionalization steps. For example, the hydroxyl group formed from the reduction of the carbonyl can be used as a starting point for ether or ester formation, introducing a variety of side chains.

If an alkyl group with a terminal functional group is introduced at the α-position, this functional group can be further elaborated. For example, a terminal halide can be displaced by a variety of nucleophiles, or a terminal alkene can undergo various addition reactions.

The synthesis of pyrovalerone analogues, which are 2-aminopentanophenones, provides a relevant example of side chain modification, albeit on a related scaffold. nih.gov In this work, various modifications were made to the pentan-1-one side chain. nih.gov Similar strategies could be adapted for the functionalization of side chains attached to the this compound core.

Synthesis of Spiro and Fused Ring Systems

The pyrrolidinone core, particularly functionalized variants like this compound, serves as a versatile scaffold for the construction of more complex molecular architectures, including spiro and fused ring systems. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks that can effectively interact with biological targets.

A prominent strategy for synthesizing spirocyclic systems involves the [3+2] cycloaddition reaction. For instance, the reaction of tosylhydrazones with a variety of alkynes can lead to the regioselective formation of spirocyclic pyrazoles. thieme-connect.de These spiro intermediates can then undergo a Lewis acid-promoted mdpi.comresearchgate.net-alkyl shift to yield ring-expanded fused pyrazoles. thieme-connect.de Another approach utilizes a one-step, three-component 1,3-dipolar cycloaddition to produce spiro pyrrolidinones. researchgate.net For example, the reaction of isatin, benzylamine, and a chalcone (B49325) derivative can yield spiro[indole-3,2′-pyrrolidin]-2(1H)-one structures. researchgate.net The solvent can play a crucial role in the stereoselectivity of these reactions, with DMSO favoring the formation of the exo isomer. researchgate.net

Furthermore, spiro[imidazole-4,3′-pyrrolo[1,2-a]quinolin]-5-ones have been synthesized via a 1,3-dipolar cycloaddition of quinolinium ylides with arylydeneimidazol-4-ones. researchgate.net The use of 2,2,2-trifluoroethanol (B45653) as a solvent is critical in these syntheses, as it is believed to prolong the lifetime of the cycloadduct intermediate. researchgate.net

Fused ring systems can also be accessed from pyrrolidinone precursors. For example, N-alkyne-substituted pyrrole (B145914) esters can undergo intramolecular nucleophilic and electrophilic cyclization to form fused pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. The reaction pathway, whether it proceeds via a 6-endo-dig or 6-exo-dig cyclization, is dependent on the electronic nature of the substituents on the alkyne.

The following table summarizes selected examples of the synthesis of spiro and fused ring systems from pyrrolidinone analogues.

| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference |

| Tosylhydrazones, Alkynes | Lewis Acid | Spirocyclic and Fused Pyrazoles | 33-88 | thieme-connect.de |

| Isatin, Benzylamine, Chalcone | DMSO | Spiro Pyrrolidinones | up to 90 | researchgate.net |

| Quinolinium Ylides, Arylydeneimidazol-4-ones | 2,2,2-Trifluoroethanol | Spiro[imidazole-4,3′-pyrrolo[1,2-a]quinolin]-5-ones | 42-86 | researchgate.net |

| N-Alkyne-Substituted Pyrrole Esters, Hydrazine (B178648) | N/A | Fused Pyrrolopyrazinones | N/A |

Exploration of Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic methods and developing novel transformations. The reactivity of the this compound scaffold is governed by the interplay of its constituent functional groups, allowing for a diverse range of reaction pathways.

Nucleophilic and Electrophilic Pathways

The pyrrolidinone ring can participate in both nucleophilic and electrophilic reactions. The nitrogen atom, being a nucleophile, can attack electrophilic centers. acs.org For instance, in the synthesis of fused pyrrolopyrazinones from N-alkyne-substituted pyrrole esters, the nitrogen of hydrazine acts as a nucleophile, attacking the alkyne in either a 6-exo-dig or 6-endo-dig fashion. The regioselectivity of this attack is influenced by the electronic properties of the substituents on the alkyne.

Conversely, the carbonyl group and the aromatic ring can act as electrophilic sites. The carbon atom of the carbonyl group is susceptible to nucleophilic attack, a common reaction in the functionalization of ketones. The aromatic ring can undergo nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups. cdnsciencepub.comrsc.org

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. wikipedia.org This approach offers significant advantages in terms of efficiency and atom economy. nih.gov

The synthesis of complex heterocyclic systems often employs cascade reactions initiated by a simple starting material like a pyrrolidinone derivative. For example, a domino reaction involving a Michael addition followed by an intramolecular cyclization can be used to construct fused thiazole (B1198619) derivatives. nih.gov Similarly, the synthesis of polyfunctionalized tricyclic fused pyrroles and dibenzo[b,e] mdpi.comcdnsciencepub.comdiazepin-1-ones can be achieved through domino approaches. nih.gov These reactions often proceed through a series of steps including nucleophilic addition, cyclization, and condensation, all occurring under the same reaction conditions. nih.gov

Rearrangement Reactions (e.g., Smiles-Truce Cascade)

Rearrangement reactions represent another important class of transformations for modifying the pyrrolidinone scaffold. cdnsciencepub.com The Smiles rearrangement and its variant, the Truce-Smiles rearrangement, are intramolecular nucleophilic aromatic substitution reactions that involve the migration of an aryl group. cdnsciencepub.comnih.gov

A notable application is the Smiles-Truce cascade reaction, which has been utilized to synthesize α-arylated pyrrolidinones. nih.gov This one-pot process involves three key steps: nucleophilic ring-opening of a cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation. nih.gov This cascade provides an efficient, transition-metal-free method for constructing these valuable heterocyclic structures. nih.gov The mechanism proceeds through the formation of a spirocyclic Meisenheimer intermediate. cdnsciencepub.com

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com These reactions offer a versatile and efficient means to functionalize the this compound scaffold.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of this compound, the aryl chloride moiety can readily participate in these reactions. For instance, in a Suzuki coupling, the palladium(0) catalyst would first undergo oxidative addition into the C-Cl bond of the chlorophenyl group. libretexts.org This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form a new C-C bond, effectively modifying the aromatic ring. libretexts.org

Palladium catalysis is not limited to cross-coupling. Palladium-catalyzed cycloaddition reactions have been developed to synthesize various heterocyclic systems. nih.gov For example, aza-π-allylpalladium and oxa-π-allylpalladium 1,4-dipoles can be generated and used in [4+2] cycloaddition reactions to afford hexahydropyrimidines and 1,3-oxazinanes. nih.gov Furthermore, palladium-catalyzed intramolecular cyclization of aminoacetylenic ketones has been used for the synthesis of 1,2-dihydro-3H-pyrrol-3-ones. mdpi.com

The efficiency and selectivity of these transformations are highly dependent on the choice of palladium precursor, ligands, and reaction conditions. nih.govyoutube.com The development of highly active and stable palladium catalysts, sometimes used at parts-per-million (ppm) levels, is a key area of research to enhance the sustainability of these processes. youtube.com

The following table provides a summary of representative palladium-catalyzed transformations.

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Cross-Coupling | Terminal Propargylamines, Acyl Chlorides | PdCl2/CuI/Ph3P | Aminoacetylenic Ketones | mdpi.com |

| Cycloaddition | 5-Methylene-1,3-oxazinan-2-ones, 1,3,5-Triazinanes | Palladium Catalyst | Hexahydropyrimidines | nih.gov |

| Wacker Oxidation | Styrenes | Electrophilic Palladium Catalyst | Ketones | nih.gov |

Computational and Theoretical Investigations of 1 4 Chlorophenyl Pyrrolidin 3 One

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energetic properties of a molecule. DFT methods, such as the popular B3LYP functional, offer a balance of computational cost and accuracy, making them suitable for a wide range of molecular systems. nih.gov

The electronic structure of 1-(4-Chlorophenyl)pyrrolidin-3-one is characterized by the interplay between the aromatic chlorophenyl ring, the saturated pyrrolidinone ring, and the electron-withdrawing carbonyl group. DFT calculations can elucidate this by mapping electron density and electrostatic potential.

A key output of these calculations is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution. For the title compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and the chlorine atom, indicating regions susceptible to electrophilic attack, and a positive potential (blue) around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are routinely used to compute these orbital energies. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring and the nitrogen atom, while the LUMO would likely be centered on the carbonyl group and the aromatic ring.

Table 1: Illustrative Frontier Orbital Data for a Heterocyclic Compound

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

Note: This table is illustrative and based on typical values for similar organic molecules calculated using DFT.

Molecules can exist in various spatial arrangements or conformations. Conformation analysis aims to identify the most stable (lowest energy) three-dimensional structure. Computational methods achieve this by performing a potential energy surface scan, where the molecule's geometry is systematically altered (e.g., by rotating specific bonds), and the energy of each resulting conformer is calculated.

For this compound, key conformational variables would include the dihedral angle between the plane of the chlorophenyl ring and the pyrrolidinone ring, as well as the puckering of the five-membered pyrrolidine (B122466) ring itself. In a study of a related triazole derivative, DFT and MP2 methods were used to optimize and compare the energies (ΔE) and Gibbs free energies (ΔG) of different conformers, such as monomers and dimers, to determine the most stable forms. nih.gov This analysis revealed that substituents on the ring systems can significantly rotate out of the plane, with calculated torsional angles providing precise geometric descriptions. nih.gov A similar approach would identify the preferred conformation of this compound, which is essential for understanding its interaction with biological targets.

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for structure verification when compared with experimental data.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies often correlate well with experimental Infrared (IR) and Raman spectra, aiding in the assignment of complex spectral bands. nih.gov For this compound, calculations would predict characteristic vibrational modes, such as the C=O stretching frequency of the ketone, the C-N stretching of the amine, aromatic C-H stretches, and the C-Cl stretch. Studies on related compounds have demonstrated a good agreement between vibrational frequencies calculated for dimeric structures and those observed experimentally in the solid state. nih.govnih.gov

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These predicted shifts can be invaluable for assigning signals in experimental NMR spectra, especially for complex molecules.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and, consequently, the Ultraviolet-Visible (UV-Vis) absorption spectrum. The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This provides insight into the electronic structure and chromophores within the molecule.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | 1725 | 1710 |

| C-N Stretch (Aromatic) | 1350 | 1340 |

Note: This table is a hypothetical illustration of the typical accuracy of DFT predictions for vibrational spectra.

Molecular Modeling and Docking Studies

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and docking studies investigate how a molecule interacts with other molecules, particularly biological macromolecules like proteins. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. mdpi.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), often expressed as a docking score or free energy of binding. This method is crucial in drug discovery for identifying potential drug candidates. nih.gov

The process involves placing the 3D structure of the ligand, this compound, into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, and a scoring function estimates the energy for each pose.

Studies on structurally related compounds have demonstrated the utility of this approach. For instance, derivatives containing chlorophenyl and pyrrolidine moieties have been docked into the active sites of various enzymes to rationalize their biological activity. nih.govijper.org These studies often reveal key interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the carbonyl oxygen) and residues in the protein's active site.

Hydrophobic Interactions: Occurring between the non-polar chlorophenyl ring and hydrophobic pockets in the protein.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

Table 3: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Protein Kinase | -8.5 | Lys72, Glu91, Leu144 | Hydrogen Bond, Hydrophobic |

Note: This table is a representative example of data generated from a molecular docking study.

By performing such docking studies with this compound against various protein targets, researchers can generate hypotheses about its potential biological activity and mechanism of action, guiding further experimental investigation. researchgate.net

Binding Affinity Estimation (Computational Methods)

Computational methods are pivotal in estimating the binding affinity of a ligand to a protein target, thereby streamlining the drug discovery process by prioritizing compounds for synthesis and experimental testing. These methods calculate the binding free energy, a key determinant of ligand potency. A primary technique employed is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which is often used to rescore docking poses and estimate the binding free energy of a ligand within a protein's active site. nih.govnih.gov This method combines molecular mechanics energy calculations with continuum solvation models to approximate the energy of the protein-ligand complex.

While specific binding affinity data for this compound against particular targets is not extensively detailed in publicly available literature, the methodologies for its estimation are well-established. nih.govnih.govbiorxiv.org For a given target, computational docking would first be performed to predict the binding pose, followed by more rigorous methods like MM/GBSA or all-atom molecular dynamics (MD) simulations coupled with free energy calculations to refine the affinity prediction. nih.gov The predicted affinity is typically reported as a binding energy (e.g., in kcal/mol) or as a predicted inhibition constant (Ki) or dissociation constant (Kd).

Table 1: Illustrative Data Presentation for Computational Binding Affinity Estimation

| Target Protein | Computational Method | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Target X Kinase | MM/GBSA | Data not available | Tyr123, Leu54, Asp180 |

| Target Y Receptor | Free Energy Perturbation (FEP) | Data not available | Phe210, Trp150, Ser98 |

| Target Z Protease | Docking + MM/GBSA | Data not available | Gly77, Val101, His45 |

This table illustrates the format for presenting binding affinity data. Specific values for this compound are dependent on the specific protein target being investigated.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the target protein is unknown or to complement structure-based methods. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to bind to a specific target receptor.

For this compound, a pharmacophore model could be generated based on its structure and known active analogues. Key features would likely include:

An aromatic ring feature corresponding to the 4-chlorophenyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen at position 3.

A hydrophobic feature associated with the pyrrolidine ring.

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.gov The screening process filters vast libraries to identify novel compounds that match the pharmacophoric features, and therefore have a high probability of binding to the same biological target. mdpi.com Hits from the virtual screen are then prioritized for acquisition and biological testing, accelerating the discovery of new lead compounds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into conformational changes and the stability of protein-ligand complexes over time that are inaccessible through static modeling alone. frontiersin.org

Conformational Dynamics Analysis

MD simulations can be employed to explore the conformational landscape of this compound. nih.gov These simulations model the atomic movements of the molecule over time by solving Newton's equations of motion. This analysis reveals the molecule's flexibility, preferred conformations in solution, and the energy barriers between different conformational states. Key dynamic features for this compound would include the puckering of the five-membered pyrrolidinone ring and the rotational freedom of the 4-chlorophenyl group relative to the core structure. Understanding these dynamics is crucial as the biologically active conformation that binds to a target protein may not be the lowest energy conformation in solution. researchgate.net

Protein-Ligand Complex Stability Studies

When this compound is docked into a protein's binding site, MD simulations are essential for assessing the stability of the resulting complex. mdpi.comnih.gov By simulating the complex in a solvated environment, researchers can observe whether the ligand remains stably bound in its initial predicted pose or if it shifts or dissociates over time.

Key metrics used to analyze stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is calculated over the course of the simulation relative to its starting pose. A low and stable RMSD value (typically < 3 Å) suggests the ligand remains in a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each protein residue to identify which parts of the protein become more or less flexible upon ligand binding. mdpi.comresearchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds and other key interactions (e.g., hydrophobic, π-π stacking) between the ligand and protein is monitored throughout the simulation, providing a quantitative measure of interaction stability. researchgate.net

These studies are critical for validating docking predictions and understanding the specific interactions that anchor the ligand to its target, providing a more reliable assessment of the binding hypothesis. nih.govresearchgate.net

In Silico Prediction Methodologies for Pharmacokinetic and Pharmacodynamic Parameters

In silico tools are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities before significant resources are invested. nih.govsrce.hr These methodologies rely on various computational models, including quantitative structure-activity relationship (QSAR) models, physicochemical property calculations, and physiologically-based pharmacokinetic (PBPK) models. nih.gov

For a compound like this compound, a range of parameters would be predicted using these methods, though actual results are excluded here.

Table 2: Methodologies for In Silico ADME Prediction

| ADME Property | Prediction Methodology | Description |

| Absorption | ||

| Aqueous Solubility | QSAR models, fragment-based methods | Predicts the solubility of the compound in water, which impacts its dissolution and absorption. nih.govyoutube.com |

| Membrane Permeability | Caco-2 permeability models, Parallel Artificial Membrane Permeability Assay (PAMPA) models | Estimates the compound's ability to pass through the intestinal wall into the bloodstream. nih.gov |

| Distribution | ||

| Plasma Protein Binding (PPB) | QSAR models based on large datasets | Predicts the extent to which a compound binds to proteins like albumin in the blood, affecting its free concentration. srce.hrnih.gov |

| Blood-Brain Barrier (BBB) Penetration | Models based on physicochemical properties (e.g., LogP, TPSA) and molecular structure | Predicts the likelihood of a compound crossing the BBB to exert effects on the central nervous system. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition/Substrate Prediction | Docking into CYP crystal structures, machine learning models | Identifies potential interactions with major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6), which can lead to drug-drug interactions. nih.gov |

| Excretion | ||

| Renal Clearance | QSAR models | Estimates the rate at which the compound is cleared by the kidneys. nih.gov |

These predictive models help researchers to virtually profile compounds and select those with a higher likelihood of possessing favorable pharmacokinetic properties for further development. acs.org

Mechanistic Computational Studies of Synthetic Reactions

Computational chemistry, particularly using quantum mechanics methods like Density Functional Theory (DFT), is a valuable tool for elucidating the mechanisms of chemical reactions. rsc.org These studies can map out the entire reaction pathway for the synthesis of a molecule like this compound, providing insights that are difficult to obtain experimentally.

For the synthesis of pyrrolidinone scaffolds, computational studies can:

Identify Intermediates and Transition States: Calculations can determine the geometric structures and relative energies of all species along a proposed reaction coordinate, including short-lived intermediates and high-energy transition states.

Calculate Activation Barriers: The energy difference between reactants and the transition state (the activation energy) can be calculated, helping to predict reaction feasibility, kinetics, and the influence of catalysts or reaction conditions. rsc.org

Validate Proposed Mechanisms: By comparing different possible pathways, computational studies can determine the most energetically favorable route. For instance, in multi-step cascade reactions leading to pyrrolidinones, calculations can confirm the sequence of events, such as a nucleophilic ring-opening followed by an aryl transfer and subsequent lactam formation. acs.org

Explain Stereoselectivity: For reactions that produce chiral centers, computational modeling can explain why one stereoisomer is formed preferentially over another by comparing the energies of the diastereomeric transition states.

Such mechanistic insights are crucial for optimizing existing synthetic routes and for designing novel, more efficient syntheses of this compound and its derivatives. researchgate.net

Transition State Characterization

The characterization of transition states is a cornerstone of understanding reaction mechanisms, providing a picture of the highest energy point along a reaction coordinate. In the context of reactions involving pyrrolidine scaffolds structurally related to this compound, such as the stereoretentive synthesis of cyclobutanes from pyrrolidines, DFT calculations have been employed to identify and characterize the key transition states. acs.org

Reaction Pathway Elucidation and Energy Barriers

The elucidation of a complete reaction pathway involves mapping the energetic changes from reactants to products, including all intermediates and transition states. For the contraction of a pyrrolidine ring, where the aryl group (Ar) is a 4-chlorophenyl group (PhCl), a detailed reaction pathway has been proposed and analyzed using DFT calculations. acs.org

The reaction mechanism is initiated by the highly favorable formation of a 1,1-diazene intermediate. acs.org This is followed by the rate-determining step: the extrusion of N₂ through the previously mentioned transition state (TS-CD) to form a 1,4-biradical intermediate in a singlet spin state. acs.org The activation energy for this step was calculated to be 17.7 kcal/mol. acs.org

Following the formation of the 1,4-biradical, the pathway can diverge. The primary and desired pathway is a stereoretentive ring closure to yield the final cyclobutane (B1203170) product. This final step is particularly noteworthy as it is found to be barrierless, meaning it proceeds without a significant energy hill to overcome. acs.org An alternative, less favorable pathway from the biradical intermediate involves a β-fragmentation, which would lead to alkene byproducts. acs.org

The relative Gibbs energies of the key species along the reaction pathway have been calculated to provide a quantitative understanding of the process.

Table 1: Calculated Relative Gibbs Energies for the Pyrrolidine Contraction Reaction

| Species | Description | Relative Gibbs Energy (kcal/mol) |

|---|---|---|

| D-bs | 1,4-biradical intermediate | Not specified as a relative value, but leads to products |

| E | Cyclobutane product | -156.9 |

| F | Alkene byproducts | -146.6 |

Data sourced from DFT calculations on a related pyrrolidine system. acs.org

This computational analysis highlights a mechanism that begins with an energetically favorable step, proceeds through a well-defined rate-determining transition state, and concludes with a barrierless ring closure to the final product. acs.org

In Vitro Biological and Biochemical Research on 1 4 Chlorophenyl Pyrrolidin 3 One and Its Derivatives

High-Throughput Screening (HTS) Methodologies for Biological Activity

High-throughput screening (HTS) is a important tool in drug discovery for rapidly assessing the biological activity of a large number of compounds. This approach is instrumental in identifying "hit" compounds that can be further optimized into lead candidates. For compounds like 1-(4-Chlorophenyl)pyrrolidin-3-one and its analogs, HTS assays are employed to screen extensive chemical libraries against specific biological targets. These assays are typically automated and use multi-well plates to test thousands of compounds daily.

The process begins with the selection of a suitable assay that can measure the interaction of the test compounds with the target of interest. This could be a biochemical assay measuring enzyme activity or a cell-based assay monitoring a specific cellular response. For instance, to identify inhibitors of a particular kinase, an HTS campaign might utilize a fluorescence-based assay that detects the phosphorylation of a substrate.

Once a hit is identified, a series of secondary and counter-screens are performed to confirm the activity, determine the potency, and rule out non-specific effects or assay interference. These follow-up studies are crucial for validating the initial HTS results and prioritizing compounds for further investigation. While specific HTS campaigns detailing the screening of this compound are not extensively published, the general methodologies provide a framework for how its biological activities might be initially identified.

Target Identification and Validation (In Vitro Assays)

Following initial screening, in vitro assays are essential for identifying the specific biological targets of a compound and validating its activity. These assays provide detailed information on the compound's mechanism of action at the molecular and cellular levels.

Receptor Binding Assays (e.g., CB1 Receptor)

The Cannabinoid Type 1 (CB1) receptor is a G protein-coupled receptor primarily expressed in the central nervous system and is a key component of the endocannabinoid system. It is a therapeutic target for a range of conditions, including pain, obesity, and neuropsychiatric disorders. nih.gov Several studies have investigated the interaction of pyrrolidine-based compounds with the CB1 receptor. koreascience.krbiomolther.orgnih.govjbclinpharm.org

Derivatives of 1-(4-chlorophenyl)urea have been identified as allosteric modulators of the CB1 receptor. nih.gov These compounds can either enhance or inhibit the binding and signaling of the receptor's natural ligands. The structure-activity relationship studies of these modulators have provided insights into the chemical features required for CB1 receptor interaction.

Cellular Pathway Modulation (e.g., NF-κB signaling)

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating inflammatory responses, cell survival, and immunity. researchgate.net The inhibition of this pathway is a major focus in the development of anti-inflammatory and anticancer drugs. Pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC) is a well-known inhibitor of NF-κB activation. nih.gov In vivo studies have shown that PDTC can prevent the expression of proinflammatory genes by inhibiting NF-κB activation. nih.gov

While direct evidence for the modulation of NF-κB signaling by this compound is limited, the structural similarity of the pyrrolidine core to known NF-κB inhibitors suggests that this class of compounds could potentially influence this pathway. The development of in vitro reporter gene assays, such as those using luciferase, allows for the high-throughput screening of compounds for their ability to modulate NF-κB activity. mdpi.com

Structure-Activity Relationship (SAR) Studies based on In Vitro Data

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogs, researchers can identify key pharmacophoric features and optimize potency, selectivity, and pharmacokinetic properties.

Influence of Substituent Effects on Biological Activity

For pyrrolidinone derivatives, SAR studies have provided valuable insights into their biological activities. In the context of CB1 receptor modulators , the nature and position of substituents on the aromatic ring have a significant impact on potency and efficacy. For example, in a series of 1,5-diarylpyrazole CB1 antagonists, the substituents on the phenyl rings were found to be critical for receptor binding. nih.gov

Similarly, for NIK inhibitors based on the pyrrolidinone scaffold, the substituents on the pyrrolidinone ring and the attached aromatic systems are key determinants of inhibitory activity. nih.govnih.gov Patent literature describes a range of substitutions that lead to potent NIK inhibition, highlighting the importance of a systematic exploration of the chemical space around this core structure. nih.gov

The following table summarizes the biological activities and SAR findings for various pyrrolidinone derivatives and related compounds.

| Compound Class | Target | Key SAR Findings | Reference(s) |

| Pyrrolidinone Derivatives | NIK | Substituents on the pyrrolidinone and aryl rings are critical for potent inhibition. | nih.gov, nih.gov |

| 3-Mercaptopyrrolidines | MMPs | The stereochemistry and substituents on the pyrrolidine ring influence inhibitory potency and selectivity. | nih.gov |

| 1,5-Diarylpyrazoles | CB1 Receptor | Substituents on the aryl rings are crucial for receptor affinity and antagonist activity. | nih.gov |

| Pyrrolidine Dithiocarbamate | NF-κB | The dithiocarbamate moiety is essential for the inhibition of NF-κB activation. | nih.gov |

Stereochemical Influence on Target Interaction

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly impact its interaction with biological targets. Studies on piperidin-4-one derivatives, which share a similar heterocyclic core with pyrrolidin-3-ones, have demonstrated that stereoisomerism plays a crucial role in their biological activities. For instance, the synthesis and analysis of specific stereoisomers of piperidin-4-ol derivatives revealed that the spatial orientation of substituents is a key determinant of their antibacterial, antifungal, and anthelmintic properties. nih.gov While direct research on the stereochemical influence of this compound is not extensively detailed in the provided results, the principle that stereochemistry governs biological activity is a well-established concept in medicinal chemistry. The metabolism of the related compound 3-(p-chlorophenyl)pyrrolidine also highlights the importance of stereospecificity, where enzymatic attack occurs preferentially at less sterically hindered positions of the pyrrolidine ring. nih.gov

Conformational Effects on Activity

The flexibility and preferred shapes (conformations) of molecules are critical for their ability to bind to target proteins. The pyrrolidine ring, a central feature of the compounds , can adopt various conformations, which in turn influences the orientation of the 4-chlorophenyl group and other substituents. This conformational flexibility can affect how the molecule fits into the binding site of a target enzyme or receptor. For example, research on pyrrolidine nucleotide analogs has shown that the conformation of the pyrrolidine ring is tunable and plays a significant role in their biological function. beilstein-journals.org The discovery of AZD5363, a potent inhibitor of Akt kinases, involved extensive exploration of structure-activity relationships where conformational aspects were key to achieving high potency and selectivity. sci-hub.st

In Vitro Anti-Parasitic Activity (e.g., Leishmania)

Derivatives of a similar chloroquinoline scaffold have shown significant promise in the fight against leishmaniasis, a disease caused by Leishmania parasites. A study on a chloroquinolin derivative, GF1059, demonstrated potent in vitro activity against both the promastigote and amastigote stages of Leishmania infantum and Leishmania amazonensis. nih.gov The compound exhibited high selectivity indices, indicating it is significantly more toxic to the parasites than to mammalian cells. nih.gov Furthermore, GF1059 was effective in treating infected macrophages and preventing infection by pre-treated parasites. nih.gov Its mechanism of action was found to involve the disruption of the parasite's mitochondrial membrane potential and an increase in reactive oxygen species production. nih.gov Similarly, synthetic derivatives of vanillin (B372448) have also been evaluated for their antileishmanial activity, with some compounds proving effective against Leishmania species by inducing mitochondrial dysfunction and cell death. nih.gov

Table 1: In Vitro Antileishmanial Activity of a Chloroquinolin Derivative (GF1059)

| Parasite Species | Stage | Selectivity Index |

| Leishmania infantum | Promastigote | 154.6 |

| Leishmania infantum | Amastigote | 137.6 |

| Leishmania amazonensis | Promastigote | 86.4 |

| Leishmania amazonensis | Amastigote | 74.3 |

In Vitro Anti-Cancer Cell Line Evaluation

The this compound scaffold and its analogs have been a fertile ground for the discovery of novel anti-cancer agents. A variety of derivatives have been synthesized and tested against numerous human cancer cell lines, revealing promising cytotoxic activities.

One study focused on novel 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, which were evaluated against a panel of four human cancer cell lines. researchgate.net Among the synthesized compounds, compound 4u emerged as the most potent, with IC50 values ranging from 5.1 to 10.1 μM. researchgate.net Further investigation into its mechanism revealed that it induces apoptosis in MGC-803 cells through the activation of caspases-9/3. researchgate.net

Another series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and screened for their cytotoxicity against several cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1). nih.gov Four compounds from this series were identified as particularly promising, exhibiting selectivity towards the prostate cancer and melanoma cell lines with EC50 values in the range of 2.5–20.2 µM. nih.gov

Furthermore, new halogenated spiro[pyrrolidine-thiazolo-oxindoles] derivatives have been synthesized and evaluated for their in vitro antiproliferative effects against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. mdpi.com The spirooxindole analogue 5g displayed broad-spectrum activity against all three cell lines, with potency comparable to or exceeding that of the standard chemotherapy drug cisplatin (B142131). mdpi.com

The introduction of a chlorine atom into a related pyridopyridazinone structure, creating compound CPM, also conferred both anticancer and anti-inflammatory activity. nih.gov This compound was evaluated against normal cell lines (L929 and RPTEC) and several cancer cell lines (A172, AGS, CACO-2, and HepG2). nih.gov

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives and Analogs

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50/EC50) | Reference |

| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (Comp. 4u) | MGC-803, EC-109, MCF-7, SMMC-7721 | 5.1 - 10.1 μM | researchgate.net |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1, IGR39 | 2.5 - 20.2 µM | nih.gov |

| Spiro[pyrrolidine-thiazolo-oxindole] (Comp. 5g) | HepG2, MCF-7, HCT-116 | More potent than cisplatin in some cases | mdpi.com |

| 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM) | A172, AGS, CACO-2, HepG2 | Cytotoxic activity observed | nih.gov |

In Vitro Anti-Inflammatory and Autoimmune Disease Research

The pyrrolidinone core is also being investigated for its potential in treating autoimmune and inflammatory diseases. A series of novel pyrrolidinone derivatives have been developed as inhibitors of NF-κB inducing kinase (NIK). nih.gov NIK is a key enzyme in signaling pathways that produce inflammatory molecules, making it an attractive target for therapeutic intervention in autoimmune disorders. nih.gov

In a separate line of research, a newly synthesized pyridopyridazinone derivative containing a 4-chlorophenyl group (CPM) was found to possess not only anticancer but also anti-inflammatory properties. nih.gov Its anti-inflammatory activity was evaluated using a colorimetric assay for the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes central to the inflammatory process. nih.gov

Furthermore, peptide derivatives of 4-aminopyridine, a compound known for its anti-inflammatory effects in multiple sclerosis, have been designed to reduce its toxicity while retaining efficacy. bas.bg These derivatives demonstrated no cytotoxicity in vitro and some, like substance A, showed a clear anti-inflammatory effect and inhibited the activity of matrix metalloproteinases (MMP-2 and -9), which are involved in the breakdown of the extracellular matrix during inflammation. bas.bg

Other heterocyclic systems incorporating the 1,2,4-triazole (B32235) moiety have also been explored for their anti-inflammatory potential, with some derivatives showing significant COX-2 inhibitory activity. mdpi.com

Analytical Method Development for 1 4 Chlorophenyl Pyrrolidin 3 One

Development of Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. For 1-(4-Chlorophenyl)pyrrolidin-3-one, methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are instrumental for assessing purity and for isolating the compound.

HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds. The development of a reversed-phase HPLC (RP-HPLC) method is a common approach for analyzing pyrrolidine (B122466) derivatives. For a related compound, 1-(4-chlorophenyl) pyrrolidine-2,5-dione, a Box-Behnken Design was used to systematically optimize chromatographic conditions to ensure sensitivity, accuracy, and robustness. analchemres.org

A typical RP-HPLC method development involves selecting an appropriate stationary phase (e.g., C18 column), and optimizing the mobile phase composition, flow rate, and detection wavelength. pensoft.netpensoft.net For instance, a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) is often used. pensoft.netsielc.com The pH of the buffer can be adjusted to achieve optimal separation and peak shape. pensoft.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity analysis, providing simple and reproducible results. pensoft.netresearchgate.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance. analchemres.orgpensoft.net

Table 1: Example HPLC Conditions for Analysis of Related Chlorophenyl-Pyrrolidine Derivatives

| Parameter | Condition 1: 1-(4-chlorophenyl) pyrrolidine-2,5-dione analchemres.org | Condition 2: 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid pensoft.netresearchgate.net |

|---|---|---|

| Column | C18 | C18 (150×4 mm i.d., 5 µm) |

| Mobile Phase | Optimized via Box-Behnken Design | Acetonitrile: Phosphate buffer, pH=3 (50:50% v/v) |

| Elution | Isocratic | Isocratic |

| Flow Rate | Optimized parameter | 1.0 mL/min |

| Detection | UV at 222 nm | UV/VIS at 225 nm |

| Column Temp. | Optimized parameter | 30 °C |

| Retention Time | 4.567 minutes | Not specified |

This table presents data from studies on related compounds and serves as a guide for developing a method for this compound.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, GC coupled with a mass spectrometer (GC-MS) would be a highly effective method for both identification and purity assessment. mdpi.comunodc.org The development of a GC method involves optimizing parameters such as the injector temperature, oven temperature program, and carrier gas flow rate. mdpi.com

A typical GC method would use a capillary column with a non-polar or medium-polarity stationary phase, such as an Rxi®-5Sil MS column. mdpi.com The oven temperature would start at a lower temperature and be ramped up to a higher temperature to ensure the separation of volatile impurities from the main compound. mdpi.com Helium is commonly used as the carrier gas. mdpi.com

Table 2: Typical GC-MS Operating Parameters for Analysis of Related Psychoactive Substances

| Parameter | Example Condition mdpi.com |

|---|---|

| Column | Rxi®-5Sil MS |

| Injector Temp. | 260 °C |

| Oven Program | 100 °C for 2 min, then ramp 20 °C/min to 260 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Injection Mode | Splitless |

| MS Source Temp. | 250 °C |

This table illustrates typical GC-MS conditions used for related cathinone (B1664624) derivatives, which could be adapted for this compound.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for monitoring reaction progress, checking compound purity, and identifying suitable solvent systems for column chromatography. libretexts.org A TLC analysis involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase. avantiresearch.com

The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used. mdpi.com The polarity of the solvent system is adjusted to obtain a retention factor (Rf) value for the target compound that is ideally between 0.3 and 0.7 for optimal separation. libretexts.org After development, the spots can be visualized under UV light if the compound is UV-active, or by using staining reagents like iodine vapor or potassium permanganate. libretexts.orgavantiresearch.com TLC is a versatile tool that can be applied to a wide range of compounds, including pyrrolidine derivatives. nih.gov

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive and specific analytical technique used for both qualitative and quantitative analysis. nih.gov When coupled with a chromatographic separation method like HPLC or GC (i.e., LC-MS or GC-MS), it becomes a powerful tool for the quantitative analysis of this compound in complex matrices. nih.gov

In quantitative MS, the instrument is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. nih.gov In MRM mode, which is performed on a triple quadrupole mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. nih.govpurdue.edu This process is highly selective and significantly reduces background noise, leading to very low limits of detection and quantification. nih.gov

For accurate quantification, an internal standard, preferably a stable isotope-labeled version of the analyte, is often used to correct for variations in sample preparation and instrument response. nih.gov The development of a quantitative MS method requires optimization of ionization source parameters (e.g., spray voltage, source temperature) and fragmentation conditions (e.g., collision energy). nih.gov

Solid-Phase Microextraction (SPME) Techniques

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov It is particularly useful for extracting analytes from complex matrices prior to analysis by GC or HPLC. mdpi.com SPME utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and analytes partition between the sample matrix and the fiber coating. nih.gov

The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. Coatings such as polydimethylsiloxane (B3030410) (PDMS) are suitable for non-polar compounds, while polyacrylate (PA) or mixed-phase fibers (e.g., DVB/CAR/PDMS) are used for more polar analytes. nih.gov Optimization of SPME parameters includes selection of the fiber, extraction time, temperature, and agitation to achieve equilibrium or consistent pre-equilibrium extraction. sccwrp.org SPME offers advantages of simplicity, low cost, and minimal solvent use, making it an attractive option for the analysis of this compound in various sample types. nih.govmdpi.com

Method Validation for Research Applications (e.g., Sensitivity, Selectivity, Reproducibility)

Validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. edqm.eu For research applications, method validation ensures that the data generated are reliable and reproducible. Key validation parameters, often following ICH (International Council for Harmonisation) or AOAC guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. analchemres.orgedqm.eumdpi.com

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. pensoft.net

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a high correlation coefficient (R²) for the calibration curve. analchemres.orgmdpi.com

Accuracy : The closeness of the test results to the true value, often determined by recovery studies where a known amount of analyte is spiked into a sample matrix. analchemres.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (%RSD). analchemres.orgpensoft.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. japtronline.com

Table 3: Example Validation Parameters for an HPLC Method of a Related Compound

| Parameter | Result for 1-(4-chlorophenyl) pyrrolidine-2,5-dione analchemres.org |

|---|---|

| Linearity (r²) | 0.9988 |

| Accuracy (Recovery) | 98–102% |

| Precision (%RSD) | < 2% |

| LOD | 0.1837 ppm |

| LOQ | 0.5569 ppm |

This table presents validation data from a study on a related compound, illustrating the performance characteristics expected from a well-developed analytical method.

Application of 1 4 Chlorophenyl Pyrrolidin 3 One As a Synthetic Building Block and Material Precursor

Use in the Synthesis of Complex Heterocyclic Systems

The structure of 1-(4-Chlorophenyl)pyrrolidin-3-one, with its reactive ketone and secondary amine functionalities (after potential ring-opening), makes it a prime candidate for the synthesis of diverse and complex heterocyclic systems. This includes the formation of fused and spirocyclic frameworks, which are of significant interest in drug discovery and materials science.

One key synthetic strategy that highlights the potential of this building block is the Paal-Knorr synthesis, a classic method for constructing pyrroles from 1,4-dicarbonyl compounds in the presence of a primary amine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The this compound scaffold can be envisioned as a precursor to a 1,4-dicarbonyl equivalent, enabling the synthesis of various substituted pyrroles. organic-chemistry.orgrgmcet.edu.in

Moreover, the pyrrolidinone core is instrumental in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. For instance, derivatives of pyrrolidinones can be used to generate spirocyclic pyrrolidines/pyrrolizidines through 1,3-dipolar cycloaddition reactions. nih.gov A notable example is the stereoselective synthesis of spiro-heterocyclic derivatives by reacting 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid in the presence of a nanocatalyst. nih.gov

The reactivity of the carbonyl group in this compound also allows for the construction of fused heterocyclic systems. For example, γ-keto esters can react with anthranilamide in a cascade reaction to form pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives. nih.gov This type of transformation showcases how the inherent functionality of the pyrrolidinone ring can be leveraged to build intricate, polycyclic structures.

Table 1: Examples of Heterocyclic Systems Derived from Pyrrolidinone Scaffolds

| Starting Material Type | Reaction Type | Resulting Heterocycle | Key Features |

| 1,4-Dicarbonyl Precursor | Paal-Knorr Synthesis | Substituted Pyrroles | Aromatic five-membered ring |

| Pyrrolidinone Derivative | 1,3-Dipolar Cycloaddition | Spirocyclic Pyrrolidines | Two rings sharing a single carbon atom |

| γ-Keto Ester | Cascade Cyclocondensation | Pyrrolo[1,2-a]quinazolinediones | Fused tricyclic system |

Role in Asymmetric Synthesis as Chiral Scaffold

The pyrrolidine (B122466) ring is a well-established chiral scaffold in asymmetric synthesis, capable of inducing stereoselectivity in a variety of chemical transformations. nih.gov The stereogenic centers that can be established on the pyrrolidine ring of this compound allow it to function as a chiral auxiliary, directing the formation of a specific stereoisomer in a subsequent reaction. wikipedia.orgsigmaaldrich.com

Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which they can be removed and often recycled. wikipedia.orgsigmaaldrich.comresearchgate.net The pyrrolidine scaffold, particularly when derived from natural sources like proline, has been extensively used for this purpose. nih.gov For instance, cobalt-catalyzed asymmetric reductive coupling reactions have been successfully performed using racemic tertiary 3-chloro-3-methyl-1-phenylpyrrolidin-2-one, a structurally related compound, to produce chiral amides with high enantioselectivity. acs.org This demonstrates the potential of the pyrrolidinone core to control the stereochemistry of complex reactions.

The synthesis of densely substituted pyrrolidines can be achieved with high diastereoselectivity through [3+2] cycloaddition reactions between chiral N-tert-butanesulfinyl imines and azomethine ylides. ua.es The chirality of the sulfinyl group directs the stereochemical outcome of the cycloaddition, leading to the formation of specific stereoisomers of the resulting proline derivatives. ua.es This highlights how a chiral element attached to the pyrrolidine ring can effectively control the stereochemistry of the final product.

Furthermore, the synthesis of the tetracyclic core of the natural product nakadomarin A was achieved using a diastereoselective pyrrolidine synthesis that proceeds via a homo [3+2] dipolar cycloaddition. nih.gov This underscores the utility of pyrrolidine-based strategies in the total synthesis of complex, biologically active molecules.

Table 2: Strategies in Asymmetric Synthesis Utilizing Pyrrolidine Scaffolds

| Strategy | Key Reagent/Scaffold | Reaction Type | Outcome |

| Chiral Auxiliary | 3-Chloro-3-methyl-1-phenylpyrrolidin-2-one | Cobalt-Catalyzed Reductive Coupling | Chiral amides with high enantiomeric excess |

| Diastereoselective Cycloaddition | Chiral N-tert-Butanesulfinyl Imines | [3+2] Cycloaddition | Densely substituted pyrrolidines with controlled stereochemistry |

| Natural Product Synthesis | Pyrrolidine Precursor | Homo [3+2] Dipolar Cycloaddition | Diastereoselective formation of complex tetracyclic core |

Applications in Medicinal Chemistry Scaffold Development (beyond direct activity)

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that can be systematically modified to create a library of related compounds for drug discovery. The pyrrolidine ring is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds. nih.gov this compound serves as an excellent starting point for the development of new medicinal chemistry scaffolds, a process that often involves techniques like scaffold hopping.

Scaffold hopping is a strategy used to design new drug candidates by replacing the central core of a known active compound with a different, yet functionally equivalent, scaffold. dundee.ac.uknih.govnih.govbhsai.orgrsc.org This can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For example, a derivative of the target compound, 1-(4-chlorophenyl)-3-morpholinopyrrolidine-2,5-dione, has been investigated for its potential neuroprotective and anti-inflammatory properties, showcasing how modifications to the core pyrrolidinone structure can lead to new therapeutic possibilities. ontosight.ai

The development of new drugs often relies on identifying a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. The pyrrolidine scaffold of this compound provides a three-dimensional framework that can be decorated with various substituents to explore the chemical space around a particular biological target. nih.gov This allows medicinal chemists to systematically probe the structure-activity relationship and optimize the properties of a lead compound.

Potential as Ligands in Catalysis

The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons that can coordinate with metal ions, making this compound and its derivatives potential ligands for use in catalysis. The development of new catalysts is crucial for enabling more efficient and selective chemical transformations.

While specific catalytic applications of this compound are not extensively documented, related heterocyclic structures have shown promise in this area. For instance, imidazolidine-2-thiones, which share a five-membered heterocyclic ring with a nitrogen atom, are known to act as polydentate ligands in coordination compounds with metals like copper and silver. nih.gov These metal complexes have demonstrated a range of biological activities.

The design of novel ligands is a key aspect of catalyst development. The pyrrolidinone scaffold can be readily functionalized to introduce additional coordinating groups, which can then be used to tune the electronic and steric properties of the resulting metal complex. This can have a profound impact on the catalytic activity and selectivity of the system.

Future Perspectives in the Academic Research of 1 4 Chlorophenyl Pyrrolidin 3 One

Development of New Synthetic Methodologies with Enhanced Efficiency and Sustainability

The future of synthesizing 1-(4-Chlorophenyl)pyrrolidin-3-one and its derivatives lies in the adoption of more efficient and environmentally sustainable methods. Traditional multi-step syntheses are often plagued by low yields, harsh reaction conditions, and the generation of significant chemical waste. Modern approaches aim to overcome these limitations.

One promising avenue is the use of mechanochemistry, such as ball milling. This solvent-free technique has been successfully used for the synthesis of the related compound 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) by grinding reactants together in the presence of a base. researchgate.net This method not only reduces environmental impact by eliminating solvents but can also lead to improved reaction kinetics and yields. researchgate.net Adapting such mechanochemical strategies for the synthesis of this compound could represent a significant step towards green chemistry.

Furthermore, enhancing synthetic efficiency involves developing highly selective reactions. A key challenge in pyrrolidinone synthesis is controlling stereochemistry, which is critical for biological activity. nih.gov Recent breakthroughs, such as the cobalt-catalyzed enantioconvergent coupling of racemic tertiary alkyl halides with isocyanates, offer a powerful tool for creating sterically congested chiral amides with high enantioselectivity. acs.org Applying this type of advanced catalytic system to precursors of this compound could enable the efficient, asymmetric synthesis of specific stereoisomers, a long-standing hurdle in the field. acs.org This approach avoids the need for pre-formed organometallic reagents and proceeds under mild conditions, further boosting its efficiency and applicability. acs.org

Advanced Computational Approaches for Structure-Function Prediction